molecular formula C12H10BrNO3 B3048651 ethyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate CAS No. 17826-12-9

ethyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate

Cat. No.: B3048651
CAS No.: 17826-12-9
M. Wt: 296.12
InChI Key: UCCHVILYHMZDAM-UHFFFAOYSA-N
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Description

Ethyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of the bromo group at the 6-position of the indole ring and the ester functionality makes this compound particularly interesting for synthetic and medicinal chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂SO₄

    Reduction: LiAlH₄, NaBH₄

    Substitution: Amines, thiols, palladium catalysts

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Amino or thio-substituted indole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Ethyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate can be compared with other similar indole derivatives:

These compounds share the indole core structure but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.

Biological Activity

Ethyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₀BrNO₃ and a molecular weight of 296.12 g/mol. Its structure features a bromo-substituted indole ring connected to an ethyl ester and a ketone group, which are crucial for its biological activity.

Biological Activity Overview

1. Antimicrobial Activity
Research indicates that compounds with indole structures often exhibit antimicrobial properties. This compound is being explored for its potential as a lead compound in developing new antimicrobial agents. The presence of the indole moiety enhances its interaction with various biological targets, making it effective against both Gram-positive and Gram-negative bacteria.

2. Anticancer Properties
Indole derivatives, including this compound, have shown promising anticancer activities. Studies suggest that this compound can inhibit cell proliferation by interacting with specific molecular targets involved in cancer progression. For instance, similar compounds have demonstrated selective cytotoxicity towards cancer cell lines, indicating their potential as anticancer agents .

The mechanism of action of this compound involves its ability to bind to various proteins and enzymes. The indole ring allows for interactions with multiple receptors, influencing cellular processes such as apoptosis and cell cycle regulation. This binding capability is crucial for its role as an anticancer agent, as it can inhibit enzymes that promote cell proliferation .

Comparative Analysis with Similar Compounds

To understand the unique attributes of this compound, a comparison with similar compounds is essential:

Compound NameStructureUnique Features
Mthis compoundMethyl StructureSimilar structure but may differ in solubility and reactivity
Ethyl 6-bromoindole-3-carboxylateIndole StructureLacks oxoacetate functionality; primarily for organic synthesis
Ethyl 5-bromoindolecarboxylic acidCarboxylic Acid StructureContains carboxylic acid group; useful in forming amide bonds

This table highlights how the unique ester functionality of this compound may enhance its bioactivity compared to other derivatives.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and related compounds:

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various indole derivatives against common pathogens. This compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent .
  • Anticancer Research : Another research project investigated the cytotoxic effects of indole-based compounds on cancer cell lines. This compound showed a marked reduction in cell viability in treated cancer cells compared to controls, indicating its potential use in cancer therapy .

Properties

IUPAC Name

ethyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-17-12(16)11(15)9-6-14-10-5-7(13)3-4-8(9)10/h3-6,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCHVILYHMZDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CNC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901278760
Record name Ethyl 6-bromo-α-oxo-1H-indole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901278760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17826-12-9
Record name Ethyl 6-bromo-α-oxo-1H-indole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17826-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-bromo-α-oxo-1H-indole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901278760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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